molecular formula C23H17BrO4 B4539668 7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No. B4539668
M. Wt: 437.3 g/mol
InChI Key: PFMPNXYHROVMDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step chemical processes that include cyclobenzylation, catalytic C-H bond functionalization, and reactions with phosphorus ylides. For example, Lin et al. (2017) developed an efficient two-step strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one derivatives, highlighting the versatility of palladium(II) catalysis in activating aryl C-H bonds for ortho-olefination derivatives (Lin et al., 2017). Furthermore, Bam and Chalifoux (2018) described a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives through a domino Friedel-Crafts acylation reaction, showcasing the method's efficiency and mild reaction conditions (Bam & Chalifoux, 2018).

Molecular Structure Analysis

X-ray crystallography is a primary tool for analyzing the molecular structures of chromene compounds. Studies like that by Kumar et al. (2016) on 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have provided detailed insights into the crystalline structure and intermolecular hydrogen bonding patterns of chromene derivatives (Kumar et al., 2016).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including bromination and rearrangements. For instance, Yang (2010) discussed the regioselective bromination and subsequent rearrangement of a tetrahydrobenzo[h]chromen-2-one derivative, revealing pathways to different structural configurations (Yang, 2010). These reactions are crucial for modifying chromene structures for specific applications.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. Research by El-Agrody et al. (2013) on ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate provided valuable data on the crystal packing and hydrogen bonding within chromene crystals, offering insights into their stability and physical behavior (El-Agrody et al., 2013).

properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrO4/c1-26-17-8-6-15(7-9-17)20-13-23(25)28-22-12-18(10-11-19(20)22)27-14-16-4-2-3-5-21(16)24/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMPNXYHROVMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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